molecular formula C15H12N2O3S B2786897 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide CAS No. 878716-37-1

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide

Cat. No. B2786897
CAS RN: 878716-37-1
M. Wt: 300.33
InChI Key: VJCVHFZBWQCTKC-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PFT-μ or PFT-μg, and it is a potent and selective inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in regulating cell growth and preventing the formation of cancer cells. The MDM2 protein, on the other hand, is an oncoprotein that inhibits the activity of p53. Inhibition of the p53-MDM2 interaction can lead to the activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide involves the inhibition of the p53-MDM2 interaction. The p53 protein is stabilized by PFT-μ, which prevents its degradation by MDM2. This leads to the activation of p53, which induces cell cycle arrest or apoptosis in cancer cells. In addition, PFT-μ has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can prevent their growth and proliferation. In addition, PFT-μ has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. The compound has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide in lab experiments include its potent and selective inhibition of the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, the limitations of using PFT-μ in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide. One direction is to develop more potent and selective inhibitors of the p53-MDM2 interaction. Another direction is to investigate the potential applications of PFT-μ in combination with other cancer therapies, such as immunotherapy. In addition, the use of PFT-μ in the treatment of other diseases, such as neurodegenerative diseases, is also an area of future research.

Synthesis Methods

The synthesis of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide involves several steps. The first step is the synthesis of 2-(phenoxymethyl)furan-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the desired compound. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, PFT-μ has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(17-15-16-7-9-21-15)12-6-8-19-13(12)10-20-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCVHFZBWQCTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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